molecular formula C13H20O2 B132288 1,3-Dimethoxy-5-pentylbenzene CAS No. 22976-40-5

1,3-Dimethoxy-5-pentylbenzene

Cat. No. B132288
CAS RN: 22976-40-5
M. Wt: 208.3 g/mol
InChI Key: LSPSEUBXQFHRGA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-pentylbenzene, also known as DM-5P, is a synthetic aromatic compound that has been studied for its potential applications in various scientific and industrial fields. This compound is a derivative of benzene and is composed of a cyclohexane ring with five carbon atoms, two methyl groups, and a pentyl substituent. It is a colorless liquid with a sweet, musky odor and a boiling point of 180 °C. DM-5P has been studied for its use in a variety of applications, such as drug synthesis, as a fuel additive, and as a surfactant.

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • 1,3-Dimethoxy-5-pentylbenzene, also referenced as a derivative in synthetic processes, is utilized in the preparation of medicinal intermediates. A study by Zhang et al. (2007) proposed a process using technical 3,5-dimethoxybenzoic acid to synthesize HIV restrainers, showcasing its significance in pharmaceutical research (Zhang, Liu, Xu, & Liu, 2007).

  • The compound has been explored in electrochemical functionalization studies. Bohn et al. (2010) demonstrated its successful conversion in alcoholic solvents, emphasizing its potential in electrochemical applications (Bohn, Hilt, Bolze, & Gürtler, 2010).

  • Studies on its molecular structure and conformational properties have been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations. Dorofeeva et al. (2010) explored the structural parameters of 1,3-dimethoxybenzene, indicating its importance in structural chemistry (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).

Applications in Material Science and Host-Guest Chemistry

  • The derivative's role in material science is evident in studies exploring its use in host-guest chemistry. Ogoshi et al. (2008) synthesized novel para-bridged pentacyclic pillar DMBs, revealing its application in forming complexes with other chemical compounds (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).

  • Its derivatives, such as dimethoxybenzenes, have been researched as catholyte materials in non-aqueous redox flow batteries. Zhang et al. (2017) highlighted their use in achieving high chemical stability, showcasing its potential in advanced energy materials (Zhang et al., 2017).

  • In the field of organic chemistry, its derivatives have been used in synthesizing a variety of compounds with potential antibacterial and anti-HIV properties, as evidenced by Patel and Chikhalia (2006) (Patel & Chikhalia, 2006).

properties

IUPAC Name

1,3-dimethoxy-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335377
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22976-40-5
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-Dimethoxy-5-pentylbenzene in the synthesis of cannabifuran?

A1: this compound serves as a crucial starting material in the synthesis of cannabifuran []. The research highlights a novel synthetic route where this compound reacts with 2,3-dimethoxy-p-toluic acid, ultimately leading to the formation of cannabifuran through a series of reactions, including a key aryl–aryl bond formation and a final furan ring closure.

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